molecular formula C15H16O2 B1257323 1-Oxo-9-desoxycacalol

1-Oxo-9-desoxycacalol

Cat. No.: B1257323
M. Wt: 228.29 g/mol
InChI Key: VPKOSNJRJUMSBQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo-9-desoxycacalol is a sesquiterpenoid derivative characterized by a ketone (oxo) group at the 1-position and the absence of a hydroxyl group at the 9-position compared to its parent compound, cacalol. The compound likely shares structural similarities with other cacalol derivatives, which are often studied for their natural product origins and bioactive properties.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

(5S)-3,4,5-trimethyl-6,7-dihydro-5H-benzo[f][1]benzofuran-8-one

InChI

InChI=1S/C15H16O2/c1-8-4-5-12(16)11-6-13-15(9(2)7-17-13)10(3)14(8)11/h6-8H,4-5H2,1-3H3/t8-/m0/s1

InChI Key

VPKOSNJRJUMSBQ-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CCC(=O)C2=CC3=C(C(=CO3)C)C(=C12)C

Canonical SMILES

CC1CCC(=O)C2=CC3=C(C(=CO3)C)C(=C12)C

Synonyms

1-oxo-9-desoxycacalol

Origin of Product

United States

Comparison with Similar Compounds

1-Octadecanol (Stearyl Alcohol)

  • Molecular Formula : C₁₈H₃₈O .
  • Functional Groups : Primary alcohol (-OH).
  • Key Differences: Unlike 1-Oxo-9-desoxycacalol, 1-octadecanol lacks a ketone group and instead features a hydroxyl group, making it a saturated fatty alcohol. This structural distinction results in higher melting points (56–59°C) due to hydrogen bonding .
  • Applications : Widely used in cosmetics and surfactants due to its emulsifying properties .

9-Decenoic Acid, 3-Oxo-, Ethyl Ester

  • Molecular Formula : C₁₂H₁₈O₃ .
  • Functional Groups : Ketone (oxo), ester, and unsaturated double bond.
  • Key Differences : This compound combines a ketone with an unsaturated carbon chain, enhancing reactivity in synthetic pathways (e.g., Michael additions). Its ester group contrasts with the desoxy structure of 1-Oxo-9-desoxycacalol.
  • Applications : Used in organic synthesis for producing intermediates in pharmaceuticals .

2-[(1-Oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl Oleate

  • Molecular Formula : C₅₇H₁₀₈O₆ .
  • Functional Groups : Two ketone (oxo) groups, ester linkages, and an unsaturated oleate chain.
  • Key Differences: This triglyceride derivative features multiple long-chain acyl groups, contrasting with the sesquiterpenoid backbone of 1-Oxo-9-desoxycacalol. Its large molecular weight (913.4 g/mol) and ester-rich structure suggest applications in lipid-based drug delivery .

Physicochemical Properties

Compound Molecular Weight (g/mol) Functional Groups Key Physical Properties
1-Oxo-9-desoxycacalol ~250–300 (estimated) Ketone, sesquiterpenoid Likely low solubility in water; moderate polarity due to ketone
1-Octadecanol 270.49 Hydroxyl High melting point (56–59°C), waxy solid
9-Decenoic acid, 3-oxo- 210.27 Ketone, ester, alkene Liquid at room temperature; reactive site at α,β-unsaturated ketone
C₅₇H₁₀₈O₆ triglyceride 913.4 Esters, ketones, alkene High viscosity; lipid-soluble

Functional and Reactivity Comparisons

  • Ketone vs. Alcohol: The oxo group in 1-Oxo-9-desoxycacalol increases electrophilicity compared to 1-octadecanol, making it more reactive in nucleophilic addition reactions .
  • Unsaturation Effects: Compounds like 9-Decenoic acid, 3-oxo- leverage conjugated double bonds for enhanced chemical reactivity, a feature absent in saturated analogs like 1-octadecanol .
  • Ester vs. Desoxy : The triglyceride in highlights how esterification modifies solubility and bioavailability, whereas the desoxy modification in 1-Oxo-9-desoxycacalol likely reduces polarity compared to hydroxylated cacalol derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Oxo-9-desoxycacalol
Reactant of Route 2
1-Oxo-9-desoxycacalol

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